molecular formula C18H17N3O3S2 B11692564 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11692564
M. Wt: 387.5 g/mol
InChI Key: IUFDNJBDJWTCNE-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under specific conditions to form the final product.

  • Preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

      Reactants: 2-mercaptobenzothiazole, chloroacetic acid, hydrazine hydrate.

      Conditions: The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the hydrazide.

  • Formation of the final compound

      Reactants: 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, 3,4-dimethoxybenzaldehyde.

      Conditions: The reaction is conducted in ethanol with an acid catalyst to promote the condensation reaction, leading to the formation of the final product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, leading to the inhibition of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A precursor in the synthesis of the target compound.

    3,4-dimethoxybenzaldehyde: Another reactant used in the synthesis.

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-8-7-12(9-15(14)24-2)10-19-21-17(22)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+

InChI Key

IUFDNJBDJWTCNE-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.